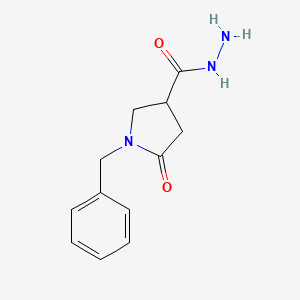

1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide

Description

Contextualization within the Pyrrolidinone Scaffold: Significance and General Applications in Organic Synthesis

The pyrrolidinone ring system is a five-membered lactam that is a cornerstone of modern medicinal chemistry. researchgate.net It is considered a "privileged scaffold" because it is frequently found in a wide array of pharmacologically active compounds and natural products. nih.gov The significance of this scaffold is multifaceted:

Structural Complexity: As a saturated heterocyclic system, the non-planar, sp³-hybridized nature of the pyrrolidinone ring allows for greater three-dimensional diversity compared to flat, aromatic systems. This complexity is crucial for precise interactions with biological targets like enzymes and receptors. nih.govresearchgate.net

Biological Activity: Pyrrolidinone derivatives have demonstrated a vast range of biological activities, including neuroprotective, anticancer, anti-inflammatory, and antimicrobial properties. nih.govontosight.ai This broad applicability makes the scaffold a primary target for the development of new therapeutic agents. nih.gov

Synthetic Versatility: A multitude of synthetic methods have been developed to construct and functionalize the pyrrolidinone core. rsc.orgrsc.org This allows chemists to readily create libraries of diverse molecules for drug discovery programs. The scaffold serves as a robust building block that can be modified at various positions to fine-tune its properties. nih.gov

The Hydrazide Functional Group: Importance in Chemical Building Blocks and Synthetic Diversity

The hydrazide functional group, characterized by the -CONHNH₂ moiety, is a highly versatile and reactive component in organic synthesis. mdpi.com Its importance stems from its ability to serve as a key intermediate or "building block synthon" for the creation of more complex molecules. mdpi.commdpi.com

Hydrazides are powerful tools in medicinal chemistry for several reasons: mdpi.com

Precursors to Heterocycles: Hydrazides are readily converted into a variety of heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles. This is achieved through cyclization reactions with other reagents. mdpi.com Many of these resulting heterocycles exhibit significant biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. mdpi.com

Formation of Hydrazones: The reaction of a hydrazide with an aldehyde or ketone produces a hydrazone. wikipedia.org Hydrazone-based compounds are studied for a wide range of pharmacological applications and are also used in bioconjugation strategies, for example, to link drugs to antibodies. wikipedia.org

Synthetic Accessibility: Hydrazides are typically synthesized from common starting materials like esters or acyl chlorides by reacting them with hydrazine (B178648). mdpi.com This straightforward accessibility makes them a practical choice for multi-step synthetic pathways.

Rationale for Investigating 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide: Bridging Key Structural Motifs

The scientific rationale for synthesizing and investigating this compound lies in the strategic combination of its structural components. The molecule is designed to merge the proven biological relevance of the pyrrolidinone scaffold with the synthetic flexibility of the hydrazide group.

Therefore, this compound is not typically viewed as a final product but as a strategic intermediate. It represents a molecular platform where the pyrrolidinone core acts as a foundational element for potential bioactivity, and the hydrazide "handle" offers a gateway to creating a large and diverse family of derivative compounds.

Overview of Research Trajectories and Academic Significance

While dedicated studies on this compound are not prominent, its academic significance is best understood in the context of synthetic intermediate development. The research trajectory for a compound like this would typically involve:

Synthesis and Characterization: The initial step involves the efficient synthesis of the molecule, likely from its corresponding carboxylic acid or ester, and full characterization of its chemical and physical properties.

Derivatization: The primary research focus would be the utilization of the hydrazide group. Scientists would react it with a wide range of electrophiles—such as various aldehydes, ketones, and acylating agents—to produce a library of novel hydrazones and other N-acyl derivatives.

Cyclization Reactions: The synthesized derivatives, particularly the hydrazones, would be subjected to various cyclization conditions to form diverse heterocyclic systems, further expanding the molecular library.

Biological Screening: The newly created library of compounds would then be screened for various biological activities (e.g., anticancer, antibacterial, enzyme inhibition) to identify promising new lead compounds for drug development.

In essence, the academic value of this compound is its role as a facilitator of chemical diversity, enabling researchers to rapidly access a wide range of complex molecules built upon the privileged pyrrolidinone scaffold.

Compound Data

Interactive Table: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 368429-72-5 |

| Molecular Formula | C₁₂H₁₅N₃O₂ |

| Molecular Weight | 233.27 g/mol |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid |

| Hydrazine |

| Oxadiazoles |

| Pyrazoles |

| Triazoles |

Structure

3D Structure

Propriétés

IUPAC Name |

1-benzyl-5-oxopyrrolidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c13-14-12(17)10-6-11(16)15(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZSIPQGQQCXRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377319 | |

| Record name | 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368429-72-5 | |

| Record name | 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies of 1 Benzyl 5 Oxo 3 Pyrrolidinecarbohydrazide

Reactivity of the Hydrazide Moiety: Principles and Applications in Organic Synthesis

The carbohydrazide (B1668358) group, -C(=O)NHNH₂, is a cornerstone of the reactivity of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide. This functional group is a versatile precursor in numerous synthetic transformations, primarily due to the nucleophilicity of the terminal amino group and its capacity to undergo condensation and cyclization reactions. lmaleidykla.lt

Condensation Reactions Leading to Hydrazones

One of the most fundamental reactions of the hydrazide moiety is its condensation with carbonyl compounds. The reaction of this compound with various aldehydes and ketones, typically under mild acidic catalysis, yields the corresponding N-acylhydrazones. These hydrazone derivatives are not merely stable products but also serve as intermediates for further synthetic manipulations. nih.govmdpi.com The formation of the hydrazone linkage introduces a new point of diversity in the molecular structure, allowing for the incorporation of a wide range of substituents derived from the carbonyl reactant.

The general reaction involves the nucleophilic attack of the terminal -NH₂ group of the hydrazide onto the electrophilic carbonyl carbon, followed by dehydration to form the characteristic azomethine (-C=N-) bond of the hydrazone.

Table 1: Examples of Hydrazone Synthesis from this compound

| Carbonyl Reactant | Product Name | Potential Reaction Conditions |

|---|---|---|

| Benzaldehyde | (N'E)-N'-benzylidene-1-benzyl-5-oxopyrrolidine-3-carbohydrazide | Ethanol (B145695), catalytic acetic acid, reflux |

| 4-Chlorobenzaldehyde | (N'E)-1-benzyl-N'-(4-chlorobenzylidene)-5-oxopyrrolidine-3-carbohydrazide | Methanol (B129727), reflux |

| Acetophenone | (N'E)-1-benzyl-5-oxo-N'-(1-phenylethylidene)pyrrolidine-3-carbohydrazide | Ethanol, reflux |

| Isatin | 1-Benzyl-N'-(2-oxoindolin-3-ylidene)-5-oxopyrrolidine-3-carbohydrazide | Ethanol, catalytic acetic acid, reflux lmaleidykla.lt |

Cycloaddition and Heterocyclization Pathways

The hydrazide and its derived hydrazone scaffolds are pivotal intermediates for the synthesis of five-membered heterocycles. These reactions significantly expand the chemical space accessible from this compound, yielding derivatives with diverse electronic and steric properties.

1,3,4-Oxadiazoles: Acid hydrazides are common precursors for 1,3,4-oxadiazoles. nih.gov Several synthetic routes can be envisioned starting from this compound. One common method involves the cyclodehydration of a diacylhydrazine intermediate. For instance, acylation of the terminal nitrogen followed by treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid can yield the corresponding 2,5-disubstituted 1,3,4-oxadiazole. nih.govrsc.org Alternatively, reaction with carbon disulfide in a basic medium leads to an intermediate that can be cyclized to form a 1,3,4-oxadiazole-2-thione derivative. impactfactor.orgmdpi.com Another pathway involves the oxidative cyclization of N-acylhydrazones using reagents like bromine in acetic acid. nih.gov

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from hydrazides often proceeds through a thiosemicarbazide intermediate. impactfactor.org Reacting this compound with an isothiocyanate would yield the corresponding N,N'-disubstituted thiosemicarbazide. Subsequent base-catalyzed cyclization of this intermediate, with the elimination of water, affords a 1,2,4-triazole-3-thione. nih.gov Hydrazinolysis of 1,3,4-oxadiazole-2-thione derivatives can also serve as a route to 4-amino-1,2,4-triazole-3-thiols. nih.gov

Pyrazoles: Pyrazoles are typically synthesized via the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.govijnrd.org The carbohydrazide can be used to form substituted pyrazoles by reacting with β-dicarbonyl compounds like acetylacetone or ethyl acetoacetate. lmaleidykla.ltlmaleidykla.lt The reaction proceeds through the formation of a hydrazone intermediate which then undergoes intramolecular cyclization and dehydration to furnish the pyrazole ring. This method allows for the synthesis of a variety of substituted pyrazoles attached to the 1-benzyl-5-oxopyrrolidine scaffold. beilstein-journals.org

Pyrroles: The Paal-Knorr synthesis is a classic method for preparing pyrroles, involving the reaction of a primary amine with a 1,4-dicarbonyl compound. While not a direct reaction of the hydrazide, this compound can serve as a precursor to the necessary amine. For example, reduction of the hydrazide moiety would yield the corresponding aminomethylpyrrolidinone, which could then be subjected to Paal-Knorr conditions with a 1,4-diketone like 2,5-hexanedione to form an N-substituted pyrrole derivative. lmaleidykla.lt

Modifications of the Pyrrolidinone Ring System

The 5-oxopyrrolidine (or pyroglutamate) ring is a stable lactam, but it offers opportunities for chemical modification. The carbonyl group of the lactam can be reduced using strong reducing agents like lithium aluminum hydride to yield the corresponding pyrrolidine (B122466) derivative, removing the oxo functionality. Furthermore, the methylene (B1212753) group adjacent to the carbonyl (C4 position) can potentially be functionalized. Under strong basic conditions, deprotonation could occur, creating a nucleophile for alkylation or condensation reactions, although this can be challenging due to the acidity of the proton at the C3 position. More complex transformations could involve ring-opening of the lactam under harsh hydrolytic conditions, followed by derivatization of the resulting glutamic acid analogue. nih.gov

Strategic Elaboration of the Benzyl (B1604629) Substituent

The N-benzyl group provides another site for strategic modification to generate analogues. The aromatic ring of the benzyl group is amenable to electrophilic aromatic substitution reactions. nih.gov Depending on the reaction conditions, nitration, halogenation, or Friedel-Crafts acylation/alkylation could introduce substituents at the ortho-, meta-, or para-positions of the phenyl ring. These modifications can be used to modulate the electronic properties and steric bulk of the entire molecule. acs.org

Additionally, the benzylic position itself can be a target. While challenging without activating groups on the ring, radical-based reactions could introduce functionality. A more common strategy involves the synthesis of the entire scaffold using pre-functionalized benzylamines in the initial synthetic steps. researchgate.net This approach allows for a wide variety of substituted benzyl groups to be incorporated, providing a powerful tool for structure-activity relationship studies in medicinal chemistry contexts. nih.govacs.org

Multi-Component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all starting materials. beilstein-journals.orgnih.gov The hydrazide functionality in this compound makes it a potential candidate for certain MCRs.

For instance, after conversion to the corresponding hydrazine by cleavage of the acyl group, the resulting 1-benzyl-5-oxopyrrolidine-3-hydrazine could act as the hydrazine component in MCRs that form heterocyclic structures. A prominent example is the synthesis of pyrazole derivatives, which can be achieved through multi-component reactions involving an aldehyde, an active methylene compound, and a hydrazine. nih.gov

While the direct participation of the carbohydrazide in classic MCRs like the Ugi or Passerini reaction is not typical, its derivatives could be employed. For example, the hydrazide could be used to synthesize a more complex amine or acid component prior to its introduction into an MCR, thereby using the pyrrolidinone scaffold as a foundation for building highly diverse and complex molecular architectures in a step-economical fashion. beilstein-journals.orgnih.gov

Advanced Structural Characterization and Spectroscopic Analysis in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules in solution. For 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide, which possesses a chiral center at the C3 position of the pyrrolidine (B122466) ring, NMR is crucial for stereochemical assignments.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. Key expected signals would include those for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the protons of the pyrrolidine ring and the hydrazide moiety. The coupling patterns and chemical shifts of the diastereotopic methylene protons adjacent to the nitrogen and the protons on the pyrrolidine ring would be particularly informative for determining the relative stereochemistry and conformational preferences of the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. The chemical shifts of the carbonyl carbons (in the lactam ring and the hydrazide group), the aromatic carbons, and the aliphatic carbons of the pyrrolidine ring would confirm the presence of these functional groups and provide insight into the electronic environment of each carbon atom.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals and establishing through-bond and through-space correlations. For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) could reveal spatial proximities between protons, aiding in the determination of the preferred conformation and the relative orientation of the substituents on the chiral center.

Furthermore, NMR spectroscopy is a valuable tool for investigating the potential for tautomerism in the hydrazide and lactam moieties. By analyzing the spectra in different solvents and at various temperatures, it would be possible to identify the presence of and equilibrium between any existing tautomeric forms.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet |

| Benzylic (CH₂) | 4.5 | Singlet |

| Pyrrolidine CH | 3.0-3.2 | Multiplet |

| Pyrrolidine CH₂ | 2.4-2.8 | Multiplet |

| Hydrazide NH | Broad Singlet | Broad Singlet |

| Hydrazide NH₂ | Broad Singlet | Broad Singlet |

Note: The above data is predictive and would require experimental verification.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be employed to accurately determine the molecular weight of this compound (C₁₂H₁₅N₃O₂) and confirm its elemental composition. The experimentally measured monoisotopic mass should align closely with the calculated theoretical mass, providing strong evidence for the molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be used to induce fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can be used to deduce the connectivity of the atoms. Key fragmentation pathways for this compound would likely involve the cleavage of the benzyl group, loss of the hydrazide moiety, and fragmentation of the pyrrolidine ring. For example, a prominent peak corresponding to the benzyl cation (m/z 91) would be expected. Analysis of the masses of the fragment ions allows for the piecing together of the molecular structure.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z |

| [M+H]⁺ | 234.12 |

| [M-NHNH₂]⁺ | 203.09 |

| [C₇H₇]⁺ (Benzyl cation) | 91.05 |

Note: The above data is predictive and would require experimental verification.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Vibrational Studies

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups. A strong absorption band around 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the tertiary amide (lactam) in the five-membered ring. Another strong C=O stretching band for the hydrazide group would also be anticipated in a similar region. The N-H stretching vibrations of the hydrazide group would appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹. The presence of the benzyl group would also give rise to characteristic aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazide) | 3200-3400 | Medium |

| C-H Stretch (Aromatic) | >3000 | Medium |

| C-H Stretch (Aliphatic) | <3000 | Medium |

| C=O Stretch (Lactam) | 1650-1680 | Strong |

| C=O Stretch (Hydrazide) | ~1640 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

Note: The above data is predictive and would require experimental verification.

X-ray Crystallography in the Elucidation of Solid-State Structures (if applicable to the compound or its derivatives)

While no specific X-ray crystallographic data for this compound is publicly available, this technique would be the gold standard for unambiguously determining its solid-state structure, provided a suitable single crystal can be grown. X-ray crystallography provides precise information about bond lengths, bond angles, and the conformation of the molecule in the crystalline state. It would definitively establish the relative stereochemistry at the chiral center and reveal intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. For derivatives of this compound, X-ray crystallography has been successfully used to elucidate their solid-state structures, demonstrating the utility of this technique for this class of molecules.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable)

Given the presence of a stereocenter at the C3 position, this compound is a chiral molecule. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for characterizing its chiral properties.

These techniques measure the differential absorption or rotation of plane-polarized light by a chiral molecule. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a specific enantiomer (e.g., R or S), the absolute configuration of the compound can be determined. Furthermore, chiroptical methods can be used to determine the enantiomeric purity of a sample.

Computational Chemistry and Theoretical Investigations of 1 Benzyl 5 Oxo 3 Pyrrolidinecarbohydrazide Derivatives

Quantum Chemical Calculations: Electronic Structure, Energetics, and Reaction Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. Studies on substituted pyrrolidinones have utilized DFT to investigate their electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. arabjchem.org These frontier orbitals are crucial in predicting a molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. arabjchem.org For derivatives of 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide, the distribution and energies of these orbitals would be influenced by the interplay between the electron-withdrawing nature of the lactam carbonyl, the electronic effects of the benzyl (B1604629) group, and the nucleophilic character of the carbohydrazide (B1668358) moiety.

Furthermore, quantum chemical studies on pyrrolidinone derivatives have explored their thermodynamic parameters, such as heat of formation and entropy, which provide insights into their stability. arabjchem.org The high values of these parameters in studied pyrrolidinones suggest significant molecular stability. arabjchem.org

Investigations into the reaction mechanisms of related structures, such as the synthesis of pyrrolidinedione derivatives, have employed quantum chemical modeling to map out the energy profiles of reaction pathways. nih.gov These studies calculate the energy barriers of transition states and the relative energies of intermediates, providing a detailed picture of the reaction mechanism. nih.gov For this compound, such calculations could be used to explore its synthesis, degradation pathways, or its interactions with biological targets.

Table 1: Calculated Quantum Chemical Parameters for Substituted Pyrrolidinones

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) | -8.76 | 1.12 | 4.85 |

| [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester (EOEP) | -9.28 | 0.84 | 5.21 |

Source: Adapted from Arabian Journal of Chemistry. arabjchem.org

Molecular Dynamics Simulations: Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and intermolecular interactions of molecules over time. Such studies on carbohydrazide derivatives have provided insights into their dynamic behavior and interactions with their environment. For instance, MD simulations of an adamantane-carbohydrazide derivative have been used to study its stability and physical movements when complexed with a protein. tandfonline.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds, that are crucial for the stability of such complexes. tandfonline.com

For this compound, MD simulations could be employed to understand its conformational landscape, which is determined by the rotational freedom around its single bonds. The orientation of the benzyl group relative to the pyrrolidinone ring and the conformation of the carbohydrazide side chain would be key areas of investigation. These conformational preferences can significantly influence the molecule's ability to interact with biological receptors or participate in self-assembly processes.

MD simulations have also been used to study the interaction of fatty hydrazide derivatives with metal surfaces, revealing details about their adsorption mechanisms. utm.my These studies calculate adsorption energies and analyze the orientation of the molecules on the surface, providing insights that are valuable for applications such as corrosion inhibition. utm.my While not directly applicable to a biological context, this research highlights the utility of MD in understanding intermolecular forces.

Table 2: Key Findings from Molecular Dynamics Simulations of a Docked Adamantane-Carbohydrazide Derivative

| Parameter | Observation |

|---|---|

| RMSD of Protein | Fluctuates between 2.2 Å and 3.4 Å over 100 ns, with an average of 3.2 Å, indicating stability of the protein structure. |

| RMSD of Ligand | Shows fluctuations throughout the simulation, with an average of 4 Å, indicating some flexibility within the binding site. |

Source: Adapted from Polycyclic Aromatic Compounds. tandfonline.com

In Silico Prediction of Chemical Reactivity and Selectivity

In silico methods are widely used to predict the chemical reactivity and selectivity of molecules, guiding synthetic efforts and providing insights into their potential biological activities. For structures related to this compound, such as N-acylhydrazones, in silico studies have been instrumental in identifying potential therapeutic agents. nih.gov These studies often involve molecular docking to predict the binding affinity of the compounds to specific biological targets. nih.govresearchgate.net

The reactivity of the carbohydrazide moiety can be explored using computational tools. For example, the N-acylhydrazone group, which is structurally similar, is known to be a privileged structure in medicinal chemistry due to its diverse biological activities. nih.gov In silico modeling of acylhydrazones has been used to identify structural features that are important for their interaction with enzymes. researchgate.net

Furthermore, in silico tools can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov For N-acylhydrazone derivatives, these predictions have been used to assess their drug-likeness, for example, by evaluating their compliance with Lipinski's rule of five. mdpi.com Such analyses are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. nih.gov

Table 3: In Silico Predictions for Phenylhydrazone Derivatives

| Parameter | Predicted Value/Observation |

|---|---|

| Molecular Weight | ≤ 500 g/mol |

| MLogP | ≤ 4.15 |

| Number of H-bond Donors (N or O) | ≤ 10 |

| Number of H-bond Acceptors (NH or OH) | ≤ 5 |

| Number of Rotatable Bonds | ≤ 10 |

| Gastrointestinal Absorption | High |

Source: Adapted from MDPI. mdpi.com

Computational Studies on Structure-Directing Effects (e.g., templating in material synthesis with benzylpyrrolidine derivatives)

Computational studies have been effectively used to understand the role of organic molecules as structure-directing agents (SDAs) in the synthesis of microporous materials like zeolites. Research on benzylpyrrolidine and its fluorinated derivatives has provided significant insights into their ability to template the formation of aluminophosphate AlPO-5. acs.orgnih.gov

These computational investigations combine different modeling techniques to assess the interaction between the organic template and the inorganic framework. acs.orgnih.gov It has been demonstrated that the effectiveness of a template depends not just on the host-guest interaction energy per molecule, but on the density of this interaction energy, which takes into account the packing of the template molecules within the pores of the material. acs.orgnih.gov

For benzylpyrrolidine and its meta-fluoro derivative, calculations have shown that they are effective templates for the synthesis of AlPO-5. acs.orgnih.gov The meta-fluoro derivative was found to be a better template due to stronger electrostatic interactions with the aluminophosphate framework. acs.orgnih.gov In contrast, the ortho- and para-fluoro derivatives were poor templates because of unfavorable packing within the AlPO-5 pores, caused by repulsion from the fluorine atoms. acs.orgnih.gov These studies also predicted the formation of stable dimers of the benzylpyrrolidine molecules inside the inorganic network. acs.orgnih.gov

Table 4: Summary of Computational Findings on Benzylpyrrolidine Derivatives as Templates for AlPO-5 Synthesis

| Template Molecule | Templating Ability | Rationale from Computational Studies |

|---|---|---|

| Benzylpyrrolidine | Good | Favorable packing and interaction energy density within the AlPO-5 pores. |

| m-Fluoro-benzylpyrrolidine | Better | Higher electrostatic interactions with the framework compared to the non-fluorinated analog. |

| o-Fluoro-benzylpyrrolidine | Poor | Unfavorable packing due to repulsion from the fluorine atom. |

Source: Adapted from the Journal of the American Chemical Society. acs.orgnih.gov

Role of 1 Benzyl 5 Oxo 3 Pyrrolidinecarbohydrazide As a Synthetic Intermediate and Chemical Scaffolding

Building Block in the Development of Diverse Chemical Libraries

The concept of combinatorial chemistry relies on the use of versatile building blocks that can be systematically modified to generate large libraries of related compounds for high-throughput screening. nih.gov 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide, with its multiple points of diversification, is an excellent candidate for such applications.

The pyrrolidine (B122466) ring is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active natural products and synthetic drugs. researchgate.netnih.gov This scaffold provides a three-dimensional framework that can be decorated with various functional groups to explore chemical space and optimize interactions with biological targets. nih.gov

The carbohydrazide (B1668358) moiety of this compound can be readily reacted with a diverse set of aldehydes and ketones to form a library of hydrazone derivatives. mdpi.com These hydrazones can then be further modified or screened directly for biological activity. Additionally, the benzyl (B1604629) group on the nitrogen atom can be removed and replaced with other substituents, further expanding the diversity of the chemical library. The carboxylic acid precursor, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, also serves as a key intermediate for creating a variety of derivatives. chemimpex.comsigmaaldrich.com

Applications in the Synthesis of Complex Organic Molecules

The structural features of this compound make it a valuable starting material for the synthesis of more complex organic molecules, including those with potential therapeutic applications. The pyrrolidinone core is a common feature in many natural products and pharmaceuticals. mdpi.com

The carbohydrazide group can serve as a handle for introducing a variety of other functional groups or for linking the pyrrolidinone scaffold to other molecular fragments. For example, the reaction of carbohydrazides with isothiocyanates can lead to the formation of thiosemicarbazides, which can then be cyclized to form thiadiazoles. uobaghdad.edu.iq

The synthesis of various heterocyclic derivatives from a related compound, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide, has been reported, showcasing the synthetic utility of this scaffold. mdpi.com These derivatives include hydrazones, pyrazoles, and pyrroles, formed through reactions with aldehydes, diketones, and other reagents. mdpi.com These transformations demonstrate the potential of this compound to serve as a key building block in the multi-step synthesis of complex, biologically active molecules.

Scaffold for Modulating Chemical Interactions and Recognition

The rigid, three-dimensional structure of the pyrrolidinone ring in this compound provides a well-defined scaffold for the spatial presentation of functional groups. This is crucial for controlling molecular recognition events and modulating interactions with biological macromolecules such as enzymes and receptors.

The pyrrolidine scaffold is recognized for its ability to explore pharmacophore space efficiently due to its sp3-hybridized nature and non-planar ring structure. researchgate.netnih.gov By attaching different substituents to the carbohydrazide moiety and the nitrogen atom, it is possible to fine-tune the steric and electronic properties of the molecule, thereby influencing its binding affinity and selectivity for a particular biological target.

Structure Reactivity and Structure Function Relationship Studies of 1 Benzyl 5 Oxo 3 Pyrrolidinecarbohydrazide Analogues

Systematic Variation of Substituents and Their Impact on Chemical Properties and Transformations

The chemical reactivity and properties of 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide analogues are highly sensitive to the nature and position of substituents on both the benzyl (B1604629) and pyrrolidinone rings. Modifications can significantly alter electron density, nucleophilicity, and steric hindrance, thereby influencing reaction pathways and rates.

The hydrazide moiety (-CONHNH₂) is a key functional group, exhibiting keto-enol tautomerism and possessing two nitrogen atoms with differing nucleophilicity. mdpi.comnih.gov The internal nitrogen atom's nucleophilicity is reduced due to the adjacent carbonyl group. nih.gov This electronic feature is fundamental to its reactivity. Systematic substitution on the benzyl ring allows for the modulation of the electronic environment of the entire molecule through inductive and resonance effects.

Research on related hydrazone systems demonstrates that the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can systematically alter chemical properties like intramolecular hydrogen bonding strength. researchgate.netnih.gov Applying this principle to the this compound scaffold, substituents on the para-position of the benzyl ring can fine-tune the reactivity of the pyrrolidinone ring and the hydrazide group. For instance, an EWG like a nitro group (-NO₂) would decrease the electron density on the benzyl nitrogen, potentially influencing the reactivity of the lactam carbonyl. Conversely, an EDG like a methoxy (B1213986) group (-OCH₃) would increase electron density, potentially enhancing the nucleophilicity of the hydrazide moiety.

These electronic modifications directly impact chemical transformations. In reactions where the hydrazide acts as a nucleophile, such as in the formation of hydrazones or cyclization reactions, EDGs on the benzyl ring can enhance reaction rates. mdpi.com Conversely, EWGs can decrease the nucleophilicity of the hydrazide, which can be leveraged for chemoselective syntheses. nih.gov

The following table illustrates the predicted impact of systematic substituent variation on the chemical properties of this compound analogues.

| Substituent (R) on Benzyl Ring (para-position) | Electronic Effect | Predicted Impact on Lactam Carbonyl Electrophilicity | Predicted Impact on Hydrazide Nucleophilicity | Potential Transformation Outcome |

|---|---|---|---|---|

| -OCH₃ | Electron-Donating (EDG) | Slight Decrease | Increase | Enhanced rate in nucleophilic addition reactions. |

| -CH₃ | Electron-Donating (EDG) | Slight Decrease | Slight Increase | Moderately enhanced reaction rates. |

| -H | Neutral (Reference) | Baseline | Baseline | Standard reactivity profile. |

| -Cl | Electron-Withdrawing (EWG) | Slight Increase | Slight Decrease | Slightly reduced rate in nucleophilic reactions. |

| -NO₂ | Strong Electron-Withdrawing (EWG) | Increase | Decrease | Reduced nucleophilicity, potentially enabling alternative reaction pathways. nih.gov |

Influence of Stereochemistry on Reaction Outcomes and Product Profiles

Stereochemistry is a critical determinant of the reaction outcomes and product profiles in derivatives of this compound. The pyrrolidinone ring contains at least one stereocenter at the C3 position, and additional stereocenters can be introduced at other positions, leading to diastereomeric and enantiomeric forms.

The stereochemical outcome of reactions involving the pyrrolidinone scaffold is often governed by steric shielding. acs.orgnih.gov In aminocatalytic cascade reactions of related pyrrole-derived hydrazones, the stereochemical outcome of the addition is controlled by the steric hindrance exerted by bulky substituents on the pyrrolidine (B122466) ring. acs.orgnih.gov For example, a bulky substituent at the C2 position can direct an incoming reagent to the opposite face of the molecule, leading to high diastereoselectivity. acs.orgnih.gov

The synthesis of enantioenriched pyrrolidines often relies on stereocontrolled methods, such as diastereoselective Mannich reactions or the use of chiral auxiliaries. acs.org The addition of Grignard reagents to an in situ-formed iminium ion can be directed by a chiral auxiliary, leading to a specific trans-(R,R)-disubstituted pyrrolidine. acs.org Such principles are directly applicable to the synthesis of stereochemically pure analogues of this compound, where the absolute configuration at the C3 position can dictate the orientation of the carbohydrazide (B1668358) group and, consequently, its accessibility and reactivity in subsequent transformations.

The product profile of a reaction can be entirely dependent on the stereochemistry of the starting material. For instance, the cyclization of a pyrrolidinone derivative might proceed via a chair-like transition state that controls the diastereoselectivity of the process. acs.orgnih.gov Different stereoisomers of the starting material may favor different transition states, leading to a mixture of products or a single, stereochemically defined product. X-ray structural analysis is often used to confirm the absolute configuration of the resulting products. acs.orgnih.gov

Rational Design Principles for Modulating Chemical Reactivity and Selectivity in Pyrrolidinone-Hydrazide Derivatives

Rational design principles are increasingly employed to develop novel pyrrolidinone-hydrazide derivatives with tailored chemical reactivity and selectivity. nih.gov This approach involves making purposeful structural modifications based on a mechanistic understanding of the desired chemical transformation. The goal is to optimize the molecule for a specific reaction, enhancing yield, selectivity (chemo-, regio-, and stereo-), and efficiency.

Key strategies in the rational design of these derivatives include:

Scaffold Modification : Altering the core pyrrolidinone structure is a primary strategy. For example, introducing substituents that can pre-organize the molecule into a specific conformation can enhance selectivity in cyclization reactions.

Functional Group Interconversion : The hydrazide group can be converted into a hydrazone, which alters its electronic properties and reactivity. Hydrazone activation has been used in aminocatalytic cascade reactions to synthesize complex heterocyclic systems. acs.orgnih.gov This demonstrates how modifying the hydrazide moiety can open up new reaction pathways.

Introduction of Directing Groups : Incorporating a directing group into the molecule can control the regioselectivity of a reaction. For instance, a chelating group could be added to direct a metal-catalyzed reaction to a specific site on the pyrrolidinone or benzyl ring.

Bioisosteric Replacement : In the context of designing bioactive agents, parts of the molecule can be replaced with other groups that have similar physical or chemical properties. While this is common in medicinal chemistry, the principle of using bioisosteres can also be applied to modulate reactivity. For example, replacing the benzyl group with other aryl or heteroaryl moieties can significantly impact the electronic properties and steric profile of the molecule.

Recent research has focused on designing novel hydrazide derivatives as potent succinate (B1194679) dehydrogenase inhibitors, inspired by natural products. nih.gov This work highlights how combining a known pharmacophore (the hydrazide) with a specific scaffold can lead to compounds with desired properties. nih.gov These design principles can be directly applied to the this compound framework to create new derivatives with controlled reactivity for applications in synthesis or materials science.

Exploration of Conformational Effects on Reactivity

The three-dimensional conformation of this compound analogues plays a significant role in determining their reactivity. The molecule is not planar, and rotation around single bonds allows it to adopt various conformations. The relative orientation of the benzyl group, the pyrrolidinone ring, and the carbohydrazide side chain can influence steric accessibility to reactive sites and the stability of reaction intermediates and transition states.

Crystal structure analysis of a related compound, (5E)-1-Benzyl-5-(3,3,3-trichloro-2-oxopropylidene)pyrrolidin-2-one, revealed an almost orthogonal configuration between the plane of the aromatic ring and the plane of the pyrrolidinone ring, with a dihedral angle of 87.03°. nih.gov This perpendicular arrangement minimizes steric clash and is influenced by crystal packing forces, including non-classic hydrogen bonding. nih.gov Such a conformation, if present in solution, would have profound implications for reactivity. The faces of the pyrrolidinone ring would be sterically shielded to different extents by the benzyl group, potentially directing incoming reagents to the less hindered face.

The pyrrolidinone ring itself exists in various envelope or twist conformations. The specific conformation adopted can be influenced by the substituents on the ring. The position of the C3-carbohydrazide group (axial vs. equatorial in a given envelope conformation) will affect its reactivity. An equatorial substituent is generally more sterically accessible than an axial one. Therefore, reactions involving the hydrazide group may be faster or slower depending on the preferred conformation of the pyrrolidinone ring.

Furthermore, conformational effects are crucial in asymmetric catalysis, where the precise three-dimensional arrangement of a substrate within the chiral environment of a catalyst determines the stereochemical outcome. Understanding the conformational landscape of these pyrrolidinone-hydrazide derivatives is therefore essential for designing stereoselective reactions.

Future Research Horizons for this compound: A Multifaceted Approach

The exploration of novel chemical entities is a cornerstone of scientific advancement, and this compound stands as a compound of growing interest. While current research has begun to elucidate its fundamental properties and applications, a vast landscape of future possibilities remains to be explored. This article delves into the prospective research avenues for this intriguing molecule, focusing on its integration with advanced synthetic methodologies, its potential in materials science, the development of predictive computational tools, and its role in fostering interdisciplinary collaborations within the chemical sciences.

Q & A

Q. Key parameters :

- Solvent selection (methanol, 1,4-dioxane) and reaction temperature (60–80°C) significantly influence yield .

- Purification methods include recrystallization, column chromatography, or acid-base extraction .

How can computational chemistry optimize synthesis conditions for derivatives?

Advanced

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms (ICReDD’s approach) can predict optimal reaction pathways and intermediates. For example:

- Transition state analysis : Identifies energy barriers for cyclization or benzylation steps, guiding solvent and catalyst selection .

- Machine learning : Trains models on existing reaction data (e.g., yields, solvents) to recommend conditions for novel derivatives .

Case study : Computational modeling of hydrazone formation could reduce trial-and-error experimentation by predicting steric hindrance or electronic effects of substituents .

What spectroscopic techniques characterize this compound?

Q. Basic

- 1H/13C NMR : Confirms proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm) and carbonyl groups (δ 170–175 ppm) .

- IR spectroscopy : Detects key functional groups (C=O at ~1650 cm⁻¹, N–H stretch at ~3300 cm⁻¹) .

- X-ray crystallography : Resolves 3D conformation, including puckering of the pyrrolidine ring and hydrogen-bonding networks .

How to resolve contradictions in biological activity data across studies?

Q. Advanced

- Standardized assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols to minimize variability .

- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with antibacterial potency .

- Meta-analysis : Pool data from multiple studies to identify outliers and adjust for experimental variables (e.g., solvent polarity, incubation time) .

What is the role of pyrrolidine ring substituents in modulating bioactivity?

Basic

Substituents at the 3-position (e.g., carbohydrazide, oxadiazole) influence:

- Lipophilicity : Hydrophobic groups enhance membrane permeability, as seen in derivatives with thioxo-oxadiazole (logP increase by ~0.5 units) .

- Hydrogen bonding : Carboxylic acid derivatives show stronger interactions with bacterial enzymes compared to esters .

Example : Compound 8 (thioxo-oxadiazole substituent) exhibited 66% yield and moderate antibacterial activity, while ester derivatives (e.g., 9 ) showed higher yields (82%) but reduced potency .

What strategies elucidate the mechanism of action against bacterial targets?

Q. Advanced

- Enzyme inhibition assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) or penicillin-binding proteins (PBPs) using purified enzymes .

- Molecular docking : Simulate binding interactions with target proteins (e.g., Staphylococcus aureus FabI enoyl-ACP reductase) to identify key residues .

- Resistance studies : Monitor mutation rates in bacteria exposed to sublethal compound concentrations to pinpoint target pathways .

How to assess the purity of synthesized compounds?

Q. Basic

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients; purity >95% is typical for research-grade compounds .

- Melting point analysis : Compare observed values (e.g., 160–165°C) to literature data .

- Elemental analysis : Validate %C, %H, and %N within ±0.4% of theoretical values .

What in silico methods predict toxicity or environmental impact?

Q. Advanced

- ADMET prediction : Tools like SwissADME estimate absorption, distribution, and hepatotoxicity based on molecular descriptors (e.g., topological polar surface area) .

- Ecotoxicity modeling : EPI Suite predicts biodegradability and aquatic toxicity; however, experimental validation is critical due to limited data .

How to scale up synthesis from lab to pilot scale?

Q. Advanced

- Process optimization : Replace low-boiling solvents (e.g., methanol) with alternatives like ethanol for safer distillation .

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps like benzylation .

- Quality control : Implement in-line PAT (process analytical technology) for real-time monitoring of reaction progress .

How does crystallographic data guide analog design?

Advanced

X-ray structures reveal:

- Conformational flexibility : The pyrrolidine ring adopts an envelope conformation, enabling steric tuning for target binding .

- Intermolecular interactions : Hydrogen bonds between carbohydrazide NH and carbonyl oxygen inform the design of prodrugs with enhanced solubility .

Example : Modifying the benzyl group to include electron-deficient substituents (e.g., nitro) could enhance π-stacking with aromatic residues in target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.